molecular formula C20H12N2O8 B8197802 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid

5,5'-(Pyrazine-2,6-diyl)diisophthalic acid

Cat. No.: B8197802
M. Wt: 408.3 g/mol
InChI Key: GQKPHYZMAWZSTA-UHFFFAOYSA-N
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Description

5,5’-(Pyrazine-2,6-diyl)diisophthalic acid is an organic compound with the molecular formula C20H12N2O8. It is a derivative of isophthalic acid, featuring a pyrazine ring substituted at the 2,6-positions with isophthalic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Pyrazine-2,6-diyl)diisophthalic acid typically involves the reaction of pyrazine-2,6-dicarboxylic acid with isophthalic acid derivatives under specific conditions. One common method includes the use of thionyl chloride to convert the carboxylic acids into their corresponding acid chlorides, followed by a condensation reaction to form the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Pyrazine-2,6-diyl)diisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5,5’-(Pyrazine-2,6-diyl)diisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal centers, leading to various applications in catalysis and materials science. The pyrazine ring and isophthalic acid groups provide multiple coordination sites, allowing for the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Pyrazine-2,6-diyl)diisophthalic acid is unique due to the presence of the pyrazine ring, which can participate in additional coordination and electronic interactions compared to its analogs. This makes it particularly useful in the synthesis of MOFs and other coordination compounds .

Properties

IUPAC Name

5-[6-(3,5-dicarboxyphenyl)pyrazin-2-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O8/c23-17(24)11-1-9(2-12(5-11)18(25)26)15-7-21-8-16(22-15)10-3-13(19(27)28)6-14(4-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKPHYZMAWZSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=CC(=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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